N-Benzyl-9H-carbazol-9-amine
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Overview
Description
N-Benzyl-9H-carbazol-9-amine: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, good hole-transport ability, and versatility in functionalization . These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-9H-carbazol-9-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the reaction of carbazole with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-9H-carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-carbaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Carbazole-9-carbaldehyde derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-9H-carbazol-9-amine is used in the synthesis of polycarbazole and its derivatives, which are important materials in the field of conducting polymers .
Medicine: Research is ongoing to explore the use of carbazole derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .
Industry: this compound is used in the production of light-emitting diodes (LEDs), organic solar cells, and other optoelectronic devices .
Mechanism of Action
The mechanism of action of N-Benzyl-9H-carbazol-9-amine involves its ability to participate in electron transfer processes. The compound’s nitrogen atom can donate electrons, making it an effective hole-transport material in optoelectronic devices . Additionally, its aromatic structure allows for efficient charge delocalization, which is crucial for its performance in electronic applications .
Comparison with Similar Compounds
9H-Carbazole: The parent compound of N-Benzyl-9H-carbazol-9-amine, known for its high hole-transport capabilities and strong fluorescence.
N-Vinylcarbazole: Another derivative used in the production of poly(N-vinylcarbazole), a material with excellent photoconductive properties.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: A compound with similar optoelectronic properties, used in the development of organic light-emitting diodes (OLEDs).
Uniqueness: this compound stands out due to its specific functionalization at the nitrogen atom, which enhances its electron-donating properties and makes it particularly suitable for applications in hole-transport materials and biosensors .
Properties
CAS No. |
76591-36-1 |
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Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N-benzylcarbazol-9-amine |
InChI |
InChI=1S/C19H16N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,20H,14H2 |
InChI Key |
RICDHSWZMLLAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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